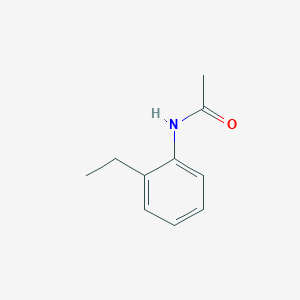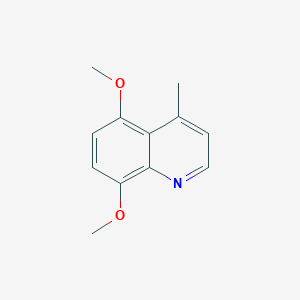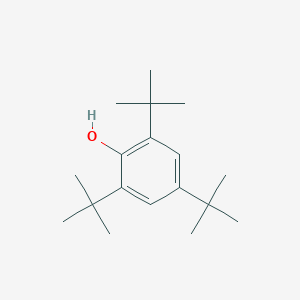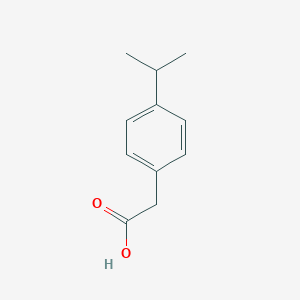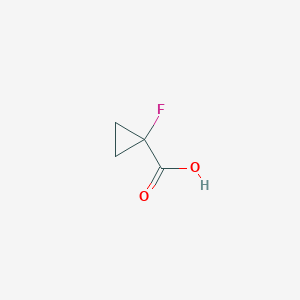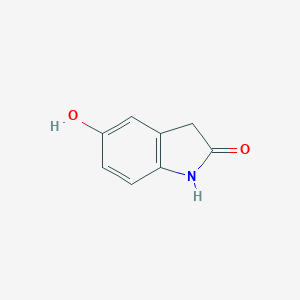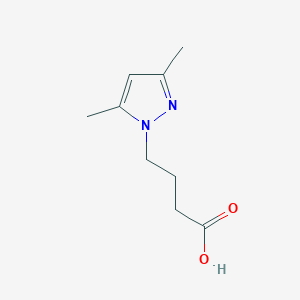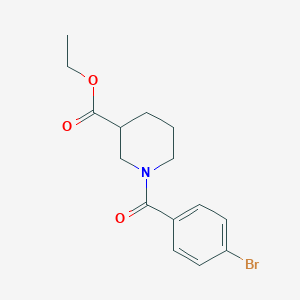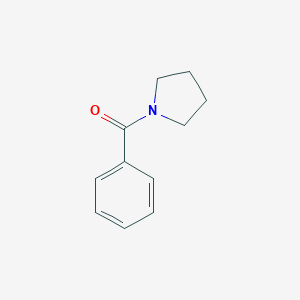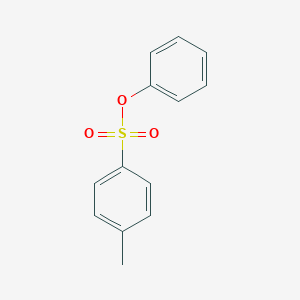
Phenyl 4-methylbenzenesulfonate
Overview
Description
Phenyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H12O3S . It contains a total of 29 atoms, including 12 Hydrogen atoms, 13 Carbon atoms, 3 Oxygen atoms, and 1 Sulfur atom .
Molecular Structure Analysis
The molecular structure of Phenyl 4-methylbenzenesulfonate includes a total of 30 bonds. There are 18 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 sulfonate .Physical And Chemical Properties Analysis
Phenyl 4-methylbenzenesulfonate has a density of 1.2±0.1 g/cm3, a boiling point of 520.8±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 76.4±3.0 kJ/mol, a flash point of 268.8±30.1 °C, and an index of refraction of 1.604 .Scientific Research Applications
Detection of Copper Ions in Aqueous Media
Phenyl 4-methylbenzenesulfonate has been utilized in the development of colorimetric chemosensors for the detection of copper (Cu(II)) ions in aqueous solutions . The compound forms a complex with copper ions, changing color to indicate the presence of Cu(II). This application is particularly important in environmental monitoring and industrial processes where copper ion concentration needs to be controlled.
Genotoxic Impurity Quantitation in Pharmaceuticals
In pharmaceutical manufacturing, Phenyl p-Toluenesulfonate is a key compound used for the quantitation of genotoxic impurities . High-performance liquid chromatography with UV detection (HPLC-UV) methods have been developed using this compound to ensure that the levels of potentially harmful impurities are within safe limits, as mandated by regulatory agencies.
Synthesis of O-benzyl-l-amino Acids
The compound plays a crucial role in the synthesis of O-benzyl-l-amino acids, which are essential in peptide synthesis . It acts as a catalyst in the protection of amino acid functional groups, which is a critical step in the regioselective synthesis of peptides for pharmaceutical applications.
Nonlinear Optical Materials for Terahertz Technology
Phenyl 4-methylbenzenesulfonate is used in the synthesis of organic second-order nonlinear optical crystals . These materials are significant for terahertz (THz) technology applications, which include communications, security, medicine, and agriculture. The compound contributes to the quality and macroscopic nonlinearity of these crystals.
Organic Synthesis and Catalysis
In organic chemistry, Phenyl p-Toluenesulfonate is employed as a reagent and catalyst for various synthesis reactions . Its stability and reactivity make it suitable for complex organic transformations, contributing to the development of new compounds and materials.
Environmental Sensing and Monitoring
Due to its chemical properties, Phenyl 4-methylbenzenesulfonate is used in sensors and assays for environmental monitoring . It can detect various substances and changes in the environment, providing crucial data for ecological assessments and pollution control.
Safety and Hazards
Phenyl 4-methylbenzenesulfonate should be handled with care. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
- The primary target of Phenyl 4-methylbenzenesulfonate is not widely documented. However, it is known to interact with certain metal ions, particularly copper (Cu(II)), as demonstrated in a study . The compound acts as a selective colorimetric chemosensor for Cu(II) ions.
Target of Action
Action Environment
properties
IUPAC Name |
phenyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQFPRKQBWRRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278879 | |
| Record name | Phenyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-methylbenzenesulfonate | |
CAS RN |
640-60-8 | |
| Record name | Phenyl tosylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=640-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 640-60-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 640-60-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl p-toluenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Phenyl 4-methylbenzenesulfonate?
A1: The molecular formula of Phenyl 4-methylbenzenesulfonate is C13H12O3S, and its molecular weight is 248.3 g/mol.
Q2: Is there any spectroscopic data available for Phenyl 4-methylbenzenesulfonate?
A2: Yes, researchers have extensively studied the spectroscopic properties of Phenyl 4-methylbenzenesulfonate. Notably, [] utilizes 17O NMR spectroscopy to investigate ortho-substituent effects in substituted phenyl tosylates, including Phenyl 4-methylbenzenesulfonate. The study provides valuable insights into the electronic environment surrounding the oxygen atoms within the molecule. Additionally, [] focuses on the mass spectra analysis of substituted phenyl p-toluenesulfonates, utilizing metastable peaks to understand the fragmentation pathways and substituent effects on these processes.
Q3: How stable is Phenyl 4-methylbenzenesulfonate under different conditions?
A3: While specific stability data might vary based on conditions, Phenyl 4-methylbenzenesulfonate generally exhibits good stability. [] explores the electron-beam-induced reactions of Phenyl 4-methylbenzenesulfonate in the bulk state, revealing insights into its reactivity and potential degradation pathways under irradiation.
Q4: What are the catalytic applications of Phenyl 4-methylbenzenesulfonate?
A4: Phenyl 4-methylbenzenesulfonate acts as a valuable substrate in various organic reactions. [] investigates the use of cation-exchanged montmorillonite clays as Lewis acid catalysts in the Fries rearrangement of Phenyl 4-methylbenzenesulfonate, highlighting its role in this important synthetic transformation.
Q5: How do structural modifications of Phenyl 4-methylbenzenesulfonate impact its reactivity?
A5: [] demonstrates the impact of substituents on the fragmentation patterns of phenyl p-toluenesulfonates during mass spectrometry analysis. This data can be extrapolated to understand how different substituents on the phenyl ring might influence the molecule's reactivity in other chemical reactions.
Q6: What are the common reactions involving Phenyl 4-methylbenzenesulfonate?
A6: Phenyl 4-methylbenzenesulfonate is a versatile building block in organic synthesis. [] explores the directed ortho metalation of phenyl p-toluenesulfonate, a reaction where a metal atom is selectively introduced into the ortho position of the phenyl ring. This reaction is highly valuable for further functionalization and synthesis of complex molecules.
Q7: Are there any specific applications of Phenyl 4-methylbenzenesulfonate derivatives mentioned in the provided research?
A7: Yes, several research papers highlight the applications of Phenyl 4-methylbenzenesulfonate derivatives. [] focuses on the synthesis and evaluation of new quinazolones as antioxidant additives for lubricating oils, with some derivatives exhibiting promising antioxidant activity. Additionally, [] investigates a novel synthesized tyrosinase inhibitor derived from Phenyl 4-methylbenzenesulfonate, showing potential as a therapeutic agent for hyperpigmentation.
Q8: What analytical techniques are commonly employed to characterize Phenyl 4-methylbenzenesulfonate and its derivatives?
A8: Various analytical techniques are used to characterize Phenyl 4-methylbenzenesulfonate and its derivatives. As mentioned earlier, [] utilizes 17O NMR spectroscopy to study substituent effects, while [] employs mass spectrometry to analyze fragmentation patterns. Other techniques like infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and X-ray crystallography can be used to obtain comprehensive structural information.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



